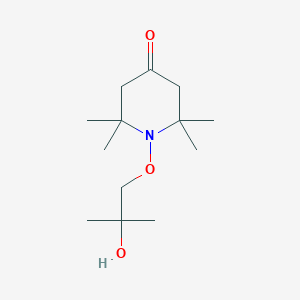
1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-one
Katalognummer B8486568
Molekulargewicht: 243.34 g/mol
InChI-Schlüssel: FUVBNYKKKZSBCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06166212
Procedure details


To a mixture of 0.994 g (5 mmol) of ferrous chloride tetrahydrate and 150 mL of tert-butyl alcohol at 35° C. are added, sequentially, 1.18 g (5.0 mmol) of N,N'-(1,2-dimethyl1,2-ethanediylidene)bis(benzenamine), where in formula IV, X is hydrogen, and 17.0 g (100 mmol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-one. A solution of 47.5 g (700 mmol) of 50% aqueous hydrogen peroxide mixed with 60 mL of tert-butyl alcohol is added over eight hours at 35-40° C. to the above mixture. The reaction is stirred an additional 16 hours at 40° C. Analysis by gas chromatography shows less than 4% starting nitroxyl present. Solids are removed by filtration, and the filtrate is reacted with aqueous sodium sulfite to decompose excess peroxide. The reaction mixture is thoroughly extracted with ethyl acetate to afford, after concentration, 21.4 g of crude product containing greater than 93% of the title compound as based on gas chromatography.
[Compound]
Name
ferrous chloride tetrahydrate
Quantity
0.994 g
Type
reactant
Reaction Step One


Quantity
1.18 g
Type
reactant
Reaction Step Two

[Compound]
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
CC(=NC1C=CC=CC=1)C(=NC1C=CC=CC=1)C.[H][H].[OH:21][N:22]1[C:27]([CH3:29])([CH3:28])[CH2:26][C:25](=[O:30])[CH2:24][C:23]1([CH3:32])[CH3:31].OO.N=O.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[OH:41][C:37]([CH3:40])([CH3:39])[CH2:38][O:21][N:22]1[C:27]([CH3:28])([CH3:29])[CH2:26][C:25](=[O:30])[CH2:24][C:23]1([CH3:32])[CH3:31]
|
Inputs


Step One
[Compound]
|
Name
|
ferrous chloride tetrahydrate
|
|
Quantity
|
0.994 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.18 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C)=NC1=CC=CC=C1)=NC1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
formula IV
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(CC(CC1(C)C)=O)(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
47.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N=O
|
Step Eight
[Compound]
|
Name
|
peroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction is stirred an additional 16 hours at 40° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added over eight hours at 35-40° C. to the above mixture
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solids are removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is reacted with aqueous sodium sulfite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is thoroughly extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after concentration, 21.4 g of crude product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing greater than 93% of the title compound
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(CON1C(CC(CC1(C)C)=O)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
